![molecular formula C15H15ClN2S B3060670 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea CAS No. 62466-32-4](/img/structure/B3060670.png)
1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea
Overview
Description
1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea, also known as CAPET, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea has been studied for its potential in enzyme inhibition, particularly against acetylcholinesterase and butyrylcholinesterase. This compound, among other thiourea derivatives, has shown promise in inhibiting these enzymes, which is significant in the context of diseases like Alzheimer's. Additionally, these compounds have been explored for their use in sensing toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Synthesis and Molecular Docking Studies
Thiourea derivatives, including those related to 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea, have been synthesized and analyzed for their structural properties. These compounds have shown interactions with DNA and demonstrated potential antioxidant activity. Molecular docking studies suggest that these compounds may interact strongly with certain proteins, indicating their potential in drug development and biochemical research (Hussain et al., 2020).
Synthesis and Characterization in Metal Complexes
Research has also focused on the synthesis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea and its use in forming metal complexes, such as those with cobalt(II), nickel(II), and copper(II). These complexes are characterized using various spectroscopic methods, and their structures reveal insights into the potential applications in catalysis and material science (Ali, 2015).
Urease Inhibitory Activity
Another significant application area is the inhibition of urease, an enzyme involved in various medical and agricultural problems. Thiourea derivatives including 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea have been synthesized and tested for their urease inhibitory activity, showing significant potential in this field (Ali et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-phenylethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVDSFOTQZLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407541 | |
Record name | Thiourea, N-(4-chlorophenyl)-N'-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62466-32-4 | |
Record name | Thiourea, N-(4-chlorophenyl)-N'-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.